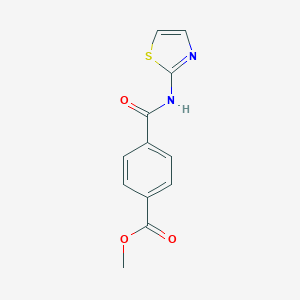![molecular formula C19H16BrNO3 B250537 2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BNA and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BNA is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various biological processes. For example, BNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BNA has been shown to have various biochemical and physiological effects. For example, BNA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BNA has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BNA in lab experiments is its ease of synthesis. BNA can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using BNA is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BNA. One possible direction is the synthesis of new compounds based on BNA with improved properties. Another possible direction is the investigation of the mechanism of action of BNA and its potential applications in the treatment of various diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of BNA may provide valuable insights into its potential clinical use.
In conclusion, BNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The synthesis of BNA involves the reaction of 2-naphthol and 4-methoxyaniline with 2-bromobenzoyl chloride in the presence of triethylamine. BNA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. BNA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. While there are limitations to its use in lab experiments, there are several future directions for the study of BNA, including the synthesis of new compounds and the investigation of its potential clinical use.
Synthesemethoden
The synthesis of BNA involves the reaction of 2-naphthol and 4-methoxyaniline with 2-bromobenzoyl chloride in the presence of triethylamine. This reaction results in the formation of BNA as a white solid with a yield of approximately 70%. The purity of the compound can be increased through recrystallization using ethanol or acetonitrile.
Wissenschaftliche Forschungsanwendungen
BNA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. One of the most significant applications of BNA is its use as a building block for the synthesis of various biologically active compounds. For example, BNA has been used to synthesize compounds with anti-inflammatory, anti-cancer, and anti-diabetic properties.
Eigenschaften
Molekularformel |
C19H16BrNO3 |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16BrNO3/c1-23-15-9-7-14(8-10-15)21-18(22)12-24-17-11-6-13-4-2-3-5-16(13)19(17)20/h2-11H,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZEOQZYLBZBZUGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)